p38 MAP Kinase Inhibitory Activity: Pyrimidinylisoxazole Class vs. Prior Art Imidazole and Triazine Chemotypes
The pyrimidinylisoxazole class to which CAS 1203372-33-1 belongs is disclosed to exhibit 'excellent p38 MAP kinase-inhibiting activity' and 'reduced side effects' compared to earlier imidazole derivatives (e.g., those in Bioorganic & Medicinal Chemistry, Vol. 5, No. 1, 49-64, 1997) and triazine derivatives [1]. While specific IC50 data for this exact compound is not publicly available, the patent establishes that compounds bearing a 2-aminopyrimidine substitution pattern and a phenyl group at the pyrimidine 6-position—features present in CAS 1203372-33-1—are among the preferred embodiments for achieving potent p38 MAP kinase inhibition. Note: This is class-level inference; direct quantitative data for the target compound versus a named comparator is not available.
| Evidence Dimension | p38 MAP kinase inhibitory potency (class-level) |
|---|---|
| Target Compound Data | No specific IC50 available; compound falls within preferred structural subclass per patent examples |
| Comparator Or Baseline | Imidazole-based p38 inhibitors (prior art) and triazine derivatives |
| Quantified Difference | Not quantified for this specific compound; patent claims 'excellent' activity and 'reduced side effects' for the class |
| Conditions | p38 MAP kinase enzymatic assay; MBP phosphorylation ELISA method as described in patent |
Why This Matters
The patent's explicit preference for 6-phenylpyrimidine-substituted analogs over earlier chemotypes provides a structural rationale for selecting this compound over generic p38 inhibitors when exploring this specific pharmacophore space.
- [1] Hasumi K, Ota S, Saito T, et al. Pyrimidinylisoxazole Derivatives. US Patent Application US20080114003A1, published May 15, 2008. View Source
